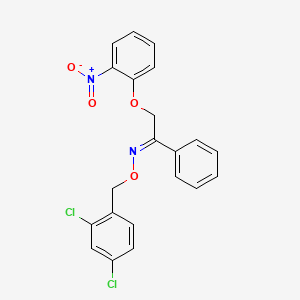
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime" is a chemical entity that appears to be related to a class of compounds known as oximes. Oximes are characterized by the presence of the functional group -C=N-OH and are often synthesized from ketones or aldehydes. While the specific compound is not directly studied in the provided papers, these papers do discuss related compounds and their properties, which can provide insights into the nature of oximes and their potential reactivity and applications.
Synthesis Analysis
The synthesis of oxime derivatives can involve multiple steps, starting from a precursor ketone or aldehyde. In the case of 1-phenyl-2-propanone oxime, it is a metabolite of amphetamine and can be further metabolized in vitro using rat liver homogenates to produce various metabolites, including 2-nitro-1-phenylpropane . Another study describes the synthesis of new alkyl-oxime derivatives from 2-methyl-4(5)-nitro-1H-imidazole with 2-bromo-1-phenylethanone derivatives, followed by the addition of hydroxylamine hydrochloride and alkyl halide derivatives . This suggests that the synthesis of oxime derivatives like "this compound" would likely involve similar reagents and steps, including the use of hydroxylamine to introduce the oxime functionality.
Molecular Structure Analysis
The molecular structure of oxime derivatives can be complex, with the possibility of isomerism, as seen in the study of alkyl-oxime derivatives where both the position of the nitro group and the geometric isomers (E/Z) were characterized . The structure of a related compound, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray analysis . These techniques are crucial for determining the precise structure of oxime derivatives, which is essential for understanding their reactivity and properties.
Chemical Reactions Analysis
Oximes can undergo various chemical reactions, including further metabolism in biological systems. The in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates resulted in the formation of different metabolites, indicating that oximes can be substrates for liver enzymes . This suggests that "this compound" could also be subject to metabolic reactions, potentially leading to a variety of products depending on the conditions and enzymes involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxime derivatives can be influenced by their molecular structure. Spectroscopic techniques such as NMR and FT-IR are used to characterize these properties. For instance, the study on new alkyl-oxime derivatives showed that the nitro group's symmetric and asymmetric bands do not change substantially when ethanones are converted to oximes . This indicates that the introduction of the oxime group may not significantly alter certain vibrational properties of the molecule. The physical properties such as solubility, melting point, and boiling point would be expected to be influenced by the presence of substituents like the 2,4-dichlorobenzyl group in the compound of interest.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes highlights the importance of understanding the by-products, biotoxicity, and degradation pathways of organic compounds in environmental applications. Such studies could be relevant when considering the environmental fate or degradation of complex compounds like “2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime” (Qutob et al., 2022).
Environmental Occurrence and Transformation
The study of nitrated phenols in the atmosphere provides insights into the occurrence, transformation, and analytical methods for detecting such compounds, which could be analogous to the detection and transformation studies of “this compound” in environmental matrices (Harrison et al., 2005).
Synthetic and Analytical Chemistry
The chemistry of oxazines and related compounds, including synthesis methods and reactions, could offer insight into the synthetic pathways and potential applications of related complex molecules. Such understanding is crucial for developing new materials or drugs (Sainsbury, 1991).
Environmental and Health Impact of Chemical Compounds
Studies on the sorption of phenoxy herbicides to soil and organic matter, as well as the environmental occurrence and potential health risks of synthetic phenolic antioxidants, provide a framework for assessing the environmental impact and health risks of chemical compounds. These studies highlight the importance of understanding the fate and impact of organic compounds in the environment (Werner et al., 2012; Liu & Mabury, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(2-nitrophenoxy)-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c22-17-11-10-16(18(23)12-17)13-29-24-19(15-6-2-1-3-7-15)14-28-21-9-5-4-8-20(21)25(26)27/h1-12H,13-14H2/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCKTPLZULWMM-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)
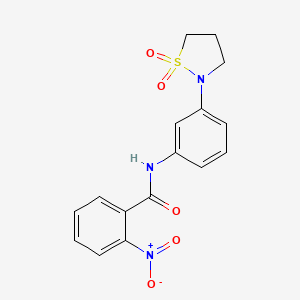
![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
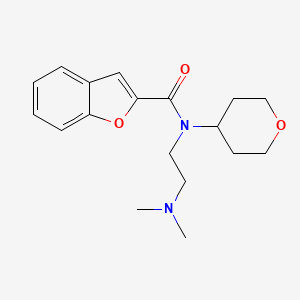
![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)
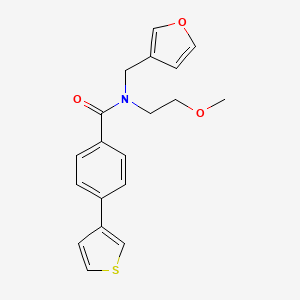
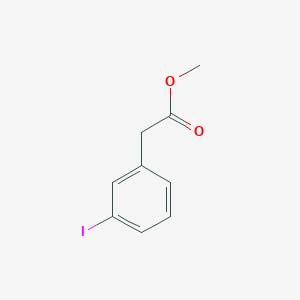
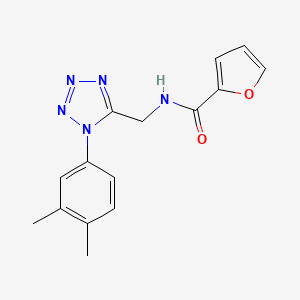
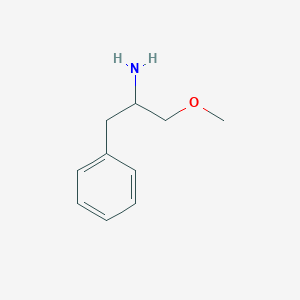
![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)